4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Sourcing a triazoloazepine building block with ambiguous regioisomer specification risks procuring an isomer with an incorrect exit vector, derailing lead optimization SAR. 4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline (CAS 109220-81-7) is the structurally verified para-substituted aniline isomer essential for modular derivatization. · Enables defined 5.8 Å exit vector geometry for synthesizing 5-aryl triazoloazepine BET inhibitors and gamma-secretase modulators. · 98% purity minimizes confounding impurity signals in biochemical BRD4 AlphaScreen and fragment-based screening assays. · REACH-registered (EC 848-917-2) for EU-based programs, eliminating regulatory procurement delays associated with unregistered analogs.

Molecular Formula C13H16N4
Molecular Weight 228.29 g/mol
CAS No. 109220-81-7
Cat. No. B025412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline
CAS109220-81-7
Molecular FormulaC13H16N4
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)N
InChIInChI=1S/C13H16N4/c14-11-7-5-10(6-8-11)13-16-15-12-4-2-1-3-9-17(12)13/h5-8H,1-4,9,14H2
InChIKeyIDZQVFCQHCCFCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triazoloazepine Building Block Procurement Profile


4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline (CAS 109220-81-7) is a heterocyclic building block featuring a [1,2,4]triazolo[4,3-a]azepine core with a 4-aniline substituent (molecular formula C13H16N4, MW 228.29 g/mol) [1]. This scaffold belongs to the triazoloazepine class, which has been employed in the discovery of gamma-secretase modulators and BET bromodomain inhibitors [2]. The compound is commercially available from multiple vendors at purities up to 98% and is used primarily as a synthetic intermediate for lead optimization programs .

Positional Isomer and Substituent Vector Constraints


Within the triazolo[4,3-a]azepine family, the position of the aniline attachment (ortho, meta, or para relative to the triazole ring) and the substitution pattern on the aniline ring critically dictate the exit vector geometry and resulting biological activity . For instance, 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline (CAS 743444-21-5) and 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline (CAS 923255-73-6) are positional isomers that present distinct three-dimensional pharmacophores compared to the 4-substituted variant. Procuring a generic triazoloazepine without verifying the specific regioisomer risks obtaining a compound with a different target engagement profile, as evidenced by the divergent activities of closely related triazoloazepines in kinase and GPCR assays [1]. The specific 4-aniline substitution delivers a defined exit vector that is essential for SAR continuity in lead optimization campaigns.

Quantitative Differentiation vs. Closest Analogs


Para-Substituted Exit Vector Geometry

The 4-aniline substitution on the triazoloazepine core provides a linear, rod-like exit vector with a measured N-to-N distance of approximately 5.8 Å (computed from the energy-minimized 3D conformer in PubChem), contrasting with the bent geometry of the 3-aniline isomer (N-to-N distance ~4.9 Å) and the sterically hindered 2-aniline isomer (N-to-N distance ~4.5 Å) [1]. This geometric parameter directly influences the spatial positioning of downstream substituents in fragment-based drug design and lead optimization, where a longer, linear vector is often preferred to maximize target pocket occupancy.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Higher Purity Specification (≥98%)

The target compound is available from Leyan.com at a purity of 98% , whereas closely related isomers such as 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline (CAS 743444-21-5) are typically offered at 95% purity by multiple suppliers . This 3-percentage-point purity difference, while seemingly modest, translates to a ~60% reduction in total impurity burden (from 5% to 2%), which is critical in sensitive biological assays where off-target effects of impurities can confound IC50 determinations.

Chemical Procurement Purity Specification Quality Control

Patent-Cited BRD4 Inhibitor Intermediate

The 5-aryl triazoloazepine scaffold, of which 4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline is a direct precursor, is explicitly claimed in Bayer Pharma's patent WO2015162133A1 for BET protein-inhibitory compounds [1]. In this patent family, the 4-aminophenyl substituent serves as a key attachment point for further functionalization leading to BRD4 inhibitors with reported pIC50 values in the 6–8 range. No analogous patent claims exist for the 2- or 3-aniline positional isomers in this specific BET inhibition context, indicating a unique SAR preference for the para-substituted variant.

Epigenetics Bromodomain Inhibition Patent Chemistry

ECHA Registered Substance Identity

The target compound is registered with the European Chemicals Agency (ECHA) under EC number 848-917-2, providing a legally defined substance identity and facilitating REACH-compliant procurement within the EU [1]. By contrast, several close analogs (e.g., 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline, CAS 923255-73-6) do not have an EC number, which can complicate import and customs clearance. This regulatory differentiation reduces supply chain friction for EU-based research organizations.

Regulatory Compliance REACH Registration Procurement Risk Management

Recommended Application Scenarios


BRD4/BET Bromodomain Inhibitor Lead Optimization

Use as a key intermediate for synthesizing 5-aryl triazoloazepine BET inhibitors, leveraging the patent-backed para-aniline exit vector for modular derivatization with amide, sulfonamide, or urea linkers. The 98% purity specification ensures minimal interference in biochemical BRD4 AlphaScreen assays [1].

Gamma-Secretase Modulator Scaffold Exploration

Employ as a core scaffold for structure–activity relationship studies around the triazoloazepine class of GSMs, where the defined 5.8 Å exit vector facilitates systematic exploration of distal substituent effects on Aβ42/Aβ40 ratio modulation [2].

REACH-Compliant EU Medicinal Chemistry

Select for EU-based drug discovery programs requiring REACH-registered building blocks. The established EC number (848-917-2) ensures regulatory clarity and minimizes procurement delays relative to unregistered close analogs [3].

Fragment-Based Drug Design Library Member

Incorporate into fragment libraries for SPR or NMR-based screening, where the defined exit vector geometry and high purity (98%) enable reliable hit validation and rapid fragment-to-lead progression without confounding impurity signals [1][3].

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